molecular formula C19H24N2O B2920517 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide CAS No. 1423707-87-2

1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B2920517
CAS No.: 1423707-87-2
M. Wt: 296.414
InChI Key: MDHVTNPWGNQGIR-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a prop-2-ynyl group, and a tetrahydronaphthalen-1-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of piperidine with prop-2-ynyl chloride under controlled conditions to form the intermediate piperidine derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its interactions with biological systems can be studied to understand its effects on cellular processes.

  • Medicine: Potential therapeutic applications may include the development of new drugs targeting specific diseases.

  • Industry: It may find use in the production of advanced materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Flumioxazin: N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide

  • 3,3-Dimethyl-1-(prop-2-ynyl)-3,4-dihydroquinoxalin-2(1H)-one: A compound with a similar prop-2-ynyl group and a quinoxalinone structure

Uniqueness: 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)19(22)20-18-9-5-7-15-6-3-4-8-17(15)18/h1,3-4,6,8,16,18H,5,7,9-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHVTNPWGNQGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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